Omeprazole Acid Methyl Ester Sulfide
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Overview
Description
Omeprazole Acid Methyl Ester Sulfide is a derivative of omeprazole, a well-known proton pump inhibitor used to treat conditions like gastroesophageal reflux disease (GERD) and peptic ulcers . This compound is characterized by its unique chemical structure, which includes a substituted benzimidazole ring and a methanesulfinyl group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Omeprazole Acid Methyl Ester Sulfide typically involves the oxidation of omeprazole sulfide. One common method uses hydrogen peroxide (H₂O₂) as the oxidizing agent in the presence of a catalyst such as soybean pod peroxidase (SPP) in a water-in-oil microemulsion system . The reaction conditions are optimized using response surface methodology (RSM) to achieve high yield and enantioselectivity .
Industrial Production Methods
Industrial production of this compound often employs environmentally friendly catalysts and solvents to minimize waste and improve efficiency. The use of aqueous coating dispersions without organic solvents is one such method, which is particularly useful in the production of enteric-coated pellets for pediatric formulations .
Chemical Reactions Analysis
Types of Reactions
Omeprazole Acid Methyl Ester Sulfide undergoes various chemical reactions, including:
Oxidation: Conversion to sulfoxides and sulfones using oxidizing agents like hydrogen peroxide.
Reduction: Reduction back to the sulfide form using reducing agents.
Substitution: Nucleophilic substitution reactions involving the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in the presence of catalysts like SPP.
Reduction: Common reducing agents include sodium borohydride (NaBH₄).
Substitution: Reagents such as alkyl halides and bases are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Omeprazole sulfide.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
Omeprazole Acid Methyl Ester Sulfide has a wide range of applications in scientific research:
Mechanism of Action
Omeprazole Acid Methyl Ester Sulfide exerts its effects by inhibiting the H⁺/K⁺-ATPase enzyme system in gastric parietal cells . This inhibition prevents the secretion of hydrochloric acid (HCl) into the gastric lumen, thereby reducing stomach acidity . The compound binds covalently to the enzyme, leading to prolonged suppression of acid secretion .
Comparison with Similar Compounds
Similar Compounds
Omeprazole: The parent compound, widely used as a proton pump inhibitor.
Esomeprazole: The S-isomer of omeprazole, known for its higher bioavailability and efficacy.
Lansoprazole: Another proton pump inhibitor with a similar mechanism of action.
Uniqueness
Omeprazole Acid Methyl Ester Sulfide is unique due to its specific chemical structure, which allows for distinct reactivity and stability compared to other proton pump inhibitors . Its ability to form stable enteric-coated formulations makes it particularly valuable in pediatric medicine .
Properties
IUPAC Name |
methyl 4-methoxy-6-[(6-methoxy-1H-benzimidazol-2-yl)sulfanylmethyl]-5-methylpyridine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S/c1-10-15(19-8-12(16(10)24-3)17(22)25-4)9-26-18-20-13-6-5-11(23-2)7-14(13)21-18/h5-8H,9H2,1-4H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIIBPAIRGUTVPL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CN=C1CSC2=NC3=C(N2)C=C(C=C3)OC)C(=O)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70858257 |
Source
|
Record name | Methyl 4-methoxy-6-{[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]methyl}-5-methylpyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70858257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120003-82-9 |
Source
|
Record name | Methyl 4-methoxy-6-{[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]methyl}-5-methylpyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70858257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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